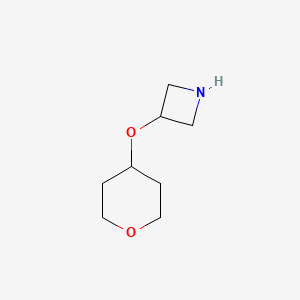![molecular formula C11H14N2O5S B13064425 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid CAS No. 781626-61-7](/img/structure/B13064425.png)
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C11H14N2O5S It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid typically involves the reaction of 4-(dimethylsulfamoyl)aniline with formic acid and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 4-(dimethylsulfamoyl)aniline is reacted with formic acid to form the formamido intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinamides or thiols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The formamido and acetic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}propanoic acid
- 2-{[4-(Dimethylsulfamoyl)phenyl]formamido}butanoic acid
Uniqueness
2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
781626-61-7 |
|---|---|
分子式 |
C11H14N2O5S |
分子量 |
286.31 g/mol |
IUPAC名 |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O5S/c1-13(2)19(17,18)9-5-3-8(4-6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) |
InChIキー |
FXMOABSIRKWMHY-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13064342.png)

![3-Bromo-5-propyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13064347.png)
![{2-[(Thiolan-3-yl)amino]phenyl}methanol](/img/structure/B13064351.png)








![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)

